![molecular formula C10H8BrNO B1375508 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 875071-97-9](/img/structure/B1375508.png)
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Overview
Description
5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is also known by its IUPAC name 5’-bromospiro[cyclopropane-1,2’-indolin]-3’-one .
Synthesis Analysis
The synthesis of spirocyclic oxindoles, including 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one, has been a significant objective in organic and medicinal chemistry . Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones were synthesized and evaluated for their biological activity against different human cancer cell lines . A novel series of amino analogues of 5-bromobrassinin and their cyclization products have also been synthesized .Molecular Structure Analysis
The InChI code for 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is 1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2 .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of various bioactive molecules. Its spirocyclic structure is a common motif in natural products and pharmaceuticals, which often exhibit significant biological activity. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, making it a versatile building block in drug discovery .
Material Science: Creation of Organic Semiconductors
Spirocyclic compounds like 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one can be used to create organic semiconductors. These materials are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are used in flexible displays and solar panels .
Chemical Synthesis: Stereoselective Catalysis
This compound is utilized in stereoselective catalysis to produce chiral molecules. The spirocyclic framework provides a rigid structure that can influence the stereochemistry of the resulting products, which is crucial in the synthesis of enantiomerically pure pharmaceuticals .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one can be used as a standard or reference compound in chromatographic studies to determine the presence of similar structures in complex mixtures .
Enantioselective Synthesis: Development of Novel Methodologies
Researchers use this compound to develop novel enantioselective synthetic methodologies. Its unique structure challenges chemists to devise new ways to selectively synthesize one enantiomer over the other, which has implications for the production of optically active drugs .
Total Synthesis: Model Compounds
The compound acts as a model in the total synthesis of complex natural products. Its incorporation into larger molecules can help in understanding the mechanistic pathways and improve the overall yields of the synthetic processes .
Pharmacology: Targeted Drug Delivery Systems
Due to its structural complexity, 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one can be explored for targeted drug delivery systems. The spirocyclic core can be modified to attach to specific biological targets, enhancing the efficacy and reducing the side effects of therapeutic agents .
Neuroscience Research: Neurotransmitter Receptor Modulators
Finally, in neuroscience research, derivatives of this compound may serve as modulators of neurotransmitter receptors. The spirocyclic indoline moiety is a feature found in compounds that interact with central nervous system receptors, which could lead to the development of new treatments for neurological disorders .
Safety and Hazards
properties
IUPAC Name |
5-bromospiro[1H-indole-3,1'-cyclopropane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDCRGSPMVDRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739493 | |
Record name | 5'-Bromospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
875071-97-9 | |
Record name | 5'-Bromospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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